![molecular formula C15H14N4O B14593738 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one CAS No. 61068-68-6](/img/structure/B14593738.png)
3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one is a chemical compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one typically involves the reaction of acridin-9(10H)-one with 3,3-dimethyltriazene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a precursor for the synthesis of other acridine derivatives In biology, it is utilized in fluorescence microscopy and flow cytometry due to its fluorescent propertiesAdditionally, it is used in the industry for the development of advanced materials with unique optical properties .
Mechanism of Action
The mechanism of action of 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one involves its interaction with nucleic acids. The compound intercalates between the base pairs of DNA or RNA, leading to changes in the structural conformation of the nucleic acids. This interaction can affect various cellular processes, including replication and transcription. The molecular targets and pathways involved in these effects are still under investigation .
Comparison with Similar Compounds
Similar compounds to 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one include other acridine derivatives such as acridine orange and acridine yellow. These compounds share similar structural features but differ in their specific functional groups and applications. For example, acridine orange is widely used as a fluorescent dye in cell biology, while acridine yellow is used in histology for staining purposes. The uniqueness of this compound lies in its specific triazene functional group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
61068-68-6 |
|---|---|
Molecular Formula |
C15H14N4O |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
3-(dimethylaminodiazenyl)-10H-acridin-9-one |
InChI |
InChI=1S/C15H14N4O/c1-19(2)18-17-10-7-8-12-14(9-10)16-13-6-4-3-5-11(13)15(12)20/h3-9H,1-2H3,(H,16,20) |
InChI Key |
UMATZFWWUKGZDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)
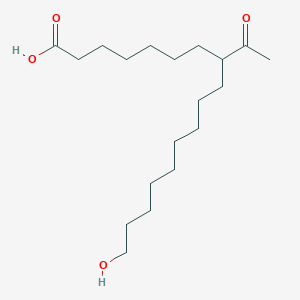

![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
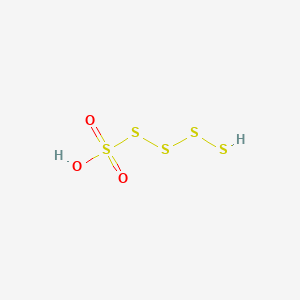
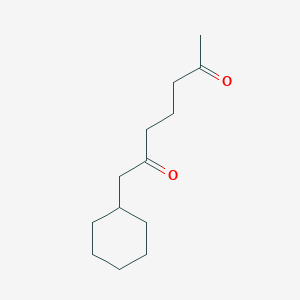

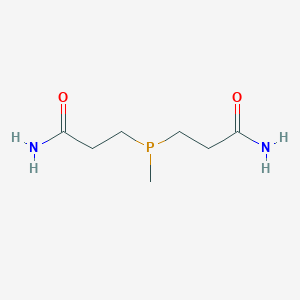
![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)
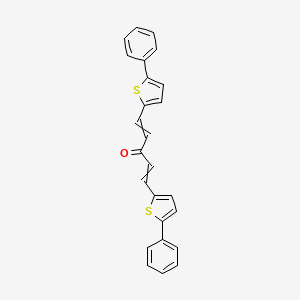
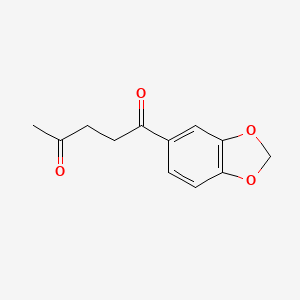
![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)
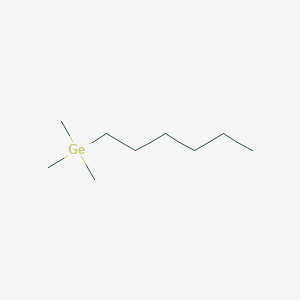
![N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14593734.png)
